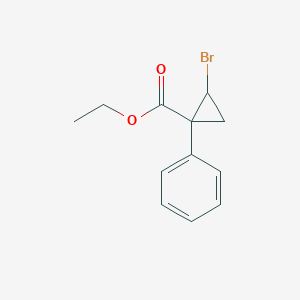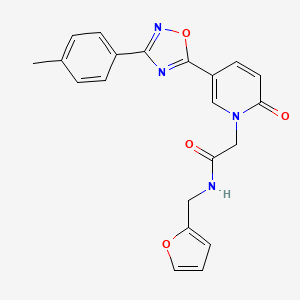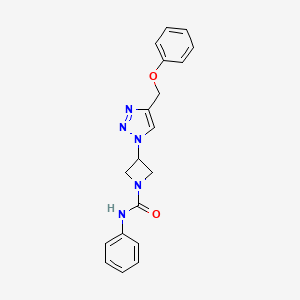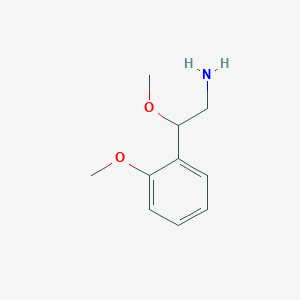
Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate, also known as ethyl 2-bromocyclopropanecarboxylate, is a chemical compound that belongs to the family of cyclopropane derivatives. It is a white crystalline powder that is commonly used in organic synthesis due to its unique chemical properties.
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate is used in organic synthesis . It is a versatile reagent that can be used to create a variety of complex organic molecules. The presence of the bromine atom makes it a good leaving group, which can be replaced by other groups in substitution reactions .
Preparation of Chiral Enantioenriched Compounds
This compound can be used in the preparation of chiral enantioenriched compounds . These compounds are important in the field of medicinal chemistry, as they often exhibit different biological activities depending on their chirality .
Synthesis of Tetrahydronaphthalenes
The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes yields substituted 4-phenyl-3,4-dihydronaphtalene-2,2 (1 H )-dicarboxylates . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .
Lewis Acid Catalysis
A broad range of Lewis acids have been investigated using the reaction of 2-phenylcyclopropane-1,1-dicarboxylate with benzaldehyde . Triflates of tin (II), hafnium (IV), copper (II), cerium (II), ytterbium, scandium, and zinc showed the greatest activity in the reaction .
Synthesis of Polysubstituted Tetrahydrofurans
The (3 + 2) cycloaddition of donor–acceptor cyclopropanes (DACs) with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans . Diverse aryl-, hetaryl-, alkenyl- and alkyl-substituted DACs were used .
Synthesis of Natural Compounds and Their Analogs
Donor–acceptor cyclopropanes (DACs) ring-opening transformations are widely used in organic synthesis to assemble various carbo- and heterocyclic compounds, including natural compounds and their analogs .
properties
IUPAC Name |
ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-11(14)12(8-10(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLRDTXBNJRJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)
![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)


![(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2446244.png)
![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)


![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2446251.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2446253.png)
![4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2446257.png)
